PIKfyve-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

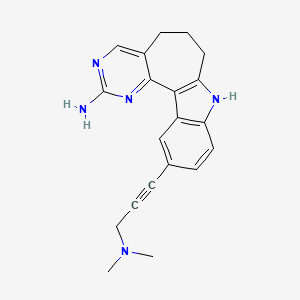

C20H21N5 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine |

InChI |

InChI=1S/C20H21N5/c1-25(2)10-4-5-13-8-9-16-15(11-13)18-17(23-16)7-3-6-14-12-22-20(21)24-19(14)18/h8-9,11-12,23H,3,6-7,10H2,1-2H3,(H2,21,22,24) |

InChI Key |

DORZPJWJOBMQKC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC#CC1=CC2=C(C=C1)NC3=C2C4=NC(=NC=C4CCC3)N |

Origin of Product |

United States |

Foundational & Exploratory

PIKfyve-IN-1: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, or phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial lipid kinase that plays a pivotal role in the regulation of intracellular trafficking and cellular homeostasis.[1] It primarily catalyzes the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and is also responsible for the production of phosphatidylinositol 5-phosphate (PtdIns5P).[2][3] These phosphoinositides are critical signaling molecules that govern the identity and dynamics of endosomal and lysosomal compartments.[1] Consequently, PIKfyve is implicated in a multitude of cellular processes, including endosome to trans-Golgi network (TGN) trafficking, lysosome homeostasis, autophagy, and receptor signaling.[2][3]

The dysregulation of PIKfyve activity has been linked to various pathological conditions, including cancer, neurodegenerative diseases, and viral infections, making it an attractive target for therapeutic intervention.[1][4] PIKfyve-IN-1 is a highly potent and cell-active small molecule inhibitor of PIKfyve, serving as a critical chemical probe for elucidating the multifaceted roles of this kinase.[5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular pathways, and detailed protocols for its characterization.

Core Mechanism of Action

This compound exerts its biological effects through the direct and potent inhibition of the enzymatic activity of PIKfyve.[5] By blocking the kinase function of PIKfyve, this compound prevents the synthesis of PtdIns(3,5)P2 and PtdIns5P from their precursor, PtdIns3P.[2][3] This disruption in phosphoinositide metabolism is the primary event that triggers a cascade of downstream cellular consequences.

The depletion of PtdIns(3,5)P2 is a key event in the mechanism of action of this compound. PtdIns(3,5)P2 is essential for the regulation of ion channels on the lysosomal membrane and for the process of lysosome fission, which is necessary for the reformation of lysosomes from late endosomes/lysosomes.[3][4] Inhibition of PIKfyve and the subsequent reduction in PtdIns(3,5)P2 levels lead to a characteristic cellular phenotype of cytoplasmic vacuolation, where large, swollen endosomes and lysosomes accumulate in the cytoplasm.[1][2][6]

Cellular Effects of this compound

The inhibition of PIKfyve by this compound leads to a range of profound effects on cellular function:

-

Disruption of Endosomal and Lysosomal Homeostasis: The most prominent effect of PIKfyve inhibition is the dramatic enlargement of endosomes and lysosomes, leading to the formation of large cytoplasmic vacuoles.[1][2][6] This is attributed to impaired lysosome fission and defects in membrane trafficking.[3]

-

Impairment of Endosomal Trafficking: PIKfyve is critical for retrograde transport from endosomes to the TGN.[3] Inhibition of PIKfyve disrupts the trafficking of various proteins, including the cation-independent mannose-6-phosphate receptor (CI-M6PR).

-

Modulation of Autophagy: PIKfyve plays a complex role in autophagy. Its inhibition can block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a disruption of the autophagic flux.[7] This can be detrimental to cancer cells that rely on autophagy for survival.[7]

-

Antiviral Activity: PIKfyve is exploited by some viruses for entry into host cells. This compound has been shown to inhibit the replication of coronaviruses, including SARS-CoV-2, by disrupting viral entry and replication steps.[5]

Quantitative Data

The following tables summarize the quantitative data for this compound and other relevant PIKfyve inhibitors.

Table 1: In Vitro Potency of PIKfyve Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PIKfyve | Enzymatic Assay | 6.9 | [5] |

| This compound | PIKfyve | NanoBRET Assay | 4.01 | [5] |

| YM201636 | PIKfyve | Enzymatic Assay | 33 | [8][9] |

| Apilimod | PIKfyve | Enzymatic Assay | 14 | [8][9] |

| WX8 | PIKFYVE | Binding Assay (Kd) | 0.9 | [10] |

| APY0201 | PIKfyve | Enzymatic Assay | 5.2 | [11] |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Assay Type | Effect | IC50 (nM) | Reference |

| This compound | - | MHV Replication | Inhibition | 23.5 | [5] |

| This compound | - | SARS-CoV-2 Replication | Inhibition | 19.5 | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PIKfyve and the experimental workflows used to characterize PIKfyve inhibitors.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PIKfyve.

Materials:

-

Recombinant human PIKfyve enzyme

-

PtdIns3P substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound at various concentrations

-

Nitrocellulose membrane (for radiolabeled assay)

-

Phosphorimager or luminometer

Procedure (using ADP-Glo™):

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add PIKfyve enzyme, PtdIns3P substrate, and this compound or DMSO (vehicle control) in kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes to deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to PIKfyve in live cells.

Materials:

-

HEK293 cells

-

PIKfyve-NanoLuc® fusion vector

-

NanoBRET™ fluorescent tracer

-

This compound at various concentrations

-

Opti-MEM® I Reduced Serum Medium

-

Nano-Glo® Live Cell Reagent

-

Plate reader capable of measuring BRET signal

Procedure:

-

Transfect HEK293 cells with the PIKfyve-NanoLuc® fusion vector.

-

Plate the transfected cells in a 96-well plate.

-

Add the NanoBRET™ tracer to the cells.

-

Add serial dilutions of this compound or DMSO to the wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Add Nano-Glo® Live Cell Reagent to all wells.

-

Read the BRET signal (donor emission at 460 nm and acceptor emission at 618 nm) on a plate reader.

-

Calculate the BRET ratio and determine the IC50 value of this compound.

Cellular Assay for Cytoplasmic Vacuolation

This assay qualitatively and quantitatively assesses the characteristic phenotypic effect of PIKfyve inhibition.

Materials:

-

A suitable cell line (e.g., HeLa, U2OS)

-

This compound at various concentrations

-

Brightfield or phase-contrast microscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).

-

Observe the cells under a microscope and capture images.

-

For quantitative analysis, use image analysis software to measure the area of vacuoles per cell or the percentage of vacuolated cells.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the impact of this compound on the degradation of autophagosomes.

Materials:

-

Cell line of interest

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Plate cells and treat with this compound or DMSO.

-

In parallel, treat a set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of the this compound treatment).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-LC3B antibody.

-

Detect the signal using chemiluminescence.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. A blockage of this increase by this compound suggests an inhibition of autophagic flux.

Conclusion

This compound is a powerful chemical tool for investigating the complex biology of PIKfyve. Its potent and specific inhibition of PIKfyve's kinase activity leads to a cascade of cellular events, most notably the disruption of endolysosomal homeostasis and the modulation of autophagy. The detailed understanding of its mechanism of action, coupled with the robust experimental protocols outlined in this guide, will facilitate further research into the therapeutic potential of targeting PIKfyve in a variety of diseases. The provided quantitative data and visual representations of signaling pathways and experimental workflows serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 7. Lysosomal flux assay [protocols.io]

- 8. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

what is the function of PIKfyve

An In-depth Technical Guide on the Core Functions of PIKfyve

Introduction

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial enzyme in cellular signaling and membrane trafficking.[1][2] It is an evolutionarily conserved lipid kinase that plays a pivotal role in the endolysosomal system.[3] The primary function of PIKfyve is the phosphorylation of phosphoinositides, which are lipid molecules essential for a variety of cellular activities, including intracellular trafficking, membrane dynamics, and signal transduction.[1] This guide provides a comprehensive overview of the core functions of PIKfyve, its enzymatic activity, its role in cellular pathways, and the methodologies used to study it, tailored for researchers, scientists, and drug development professionals.

Core Function and Enzymatic Activity

PIKfyve is a lipid kinase with a principal enzymatic activity of phosphorylating phosphatidylinositol-3-phosphate (PtdIns(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[4][5] PIKfyve is considered the sole source of PtdIns(3,5)P2 in mammalian cells.[6][7] In addition to this primary activity, PIKfyve is also responsible for the production of phosphatidylinositol-5-phosphate (PtdIns(5)P).[3][4][8] The enzyme itself is a large protein, with human cDNA clones encoding a protein of 2098 amino acid residues.[4] It contains several functional domains, including a FYVE finger domain which is essential for localizing the protein to the cytosolic leaflet of endosomes by directly binding to membrane PtdIns(3)P.[4][9]

PIKfyve does not act in isolation but forms a complex with the scaffolding protein Vac14 (also known as ArPIKfyve) and the phosphatase Fig4 (also known as Sac3).[7][8][10][11] This complex, sometimes referred to as the "PAS" complex, is crucial for the tight regulation of PtdIns(3,5)P2 levels.[7][10] While PIKfyve synthesizes PtdIns(3,5)P2, Fig4 acts as a lipid phosphatase, converting PtdIns(3,5)P2 back to PtdIns(3)P.[10] Paradoxically, Fig4 is also required for the production of PtdIns(3,5)P2, suggesting a complex regulatory interplay within the complex.[10]

Cellular Functions

The enzymatic activity of PIKfyve is central to a multitude of cellular processes, primarily revolving around the endolysosomal system.

Endosomal Trafficking and Lysosome Homeostasis

PIKfyve is a master regulator of the endolysosomal system, governing intracellular trafficking and membrane dynamics.[2][3] Its product, PtdIns(3,5)P2, is critical for the regulation of endosome maturation and the reformation of lysosomes from endolysosomes.[10][12] Inhibition or knockdown of PIKfyve leads to a characteristic cellular phenotype: the formation of large cytoplasmic vacuoles and enlarged lysosomes.[3][13] This is attributed to defects in lysosomal fission and impaired lysosomal homeostasis.[3] Specifically, PIKfyve activity is required to drive lysosome reformation from endolysosomes, a process critical for maintaining the pool of functional lysosomes.[10][12]

Furthermore, PIKfyve is involved in retrograde trafficking of proteins from endosomes to the trans-Golgi network (TGN).[10] Inhibition of PIKfyve impairs the trafficking of proteins such as the cation-independent mannose-6-phosphate receptor.[10] It also plays a role in endocytic recycling to the plasma membrane, affecting the surface levels of receptors like the AMPA-type glutamate receptors.[10]

Autophagy

PIKfyve plays a significant role in autophagy, the cellular process for degrading and recycling cellular components.[1][3] It is involved in the formation of autolysosomes through the fusion of autophagosomes and lysosomes.[12][14] Inhibition of PIKfyve disrupts autophagic flux, preventing the proper degradation of cellular waste.[14][15][16] This disruption of autophagy is a key mechanism behind the anti-cancer effects of PIKfyve inhibitors in certain contexts, such as multiple myeloma, which has a high basal necessity for autophagy.[16]

Regulation of Ion Homeostasis

PIKfyve is critical for maintaining ion homeostasis within lysosomes.[8][10] The PIKfyve product, PtdIns(3,5)P2, has been shown to bind to and regulate lysosomal cation channels, such as TRPML1.[8][10] Disruption of PIKfyve function can lead to an elevation of lysosomal pH.[10] Recent studies have also shown that PIKfyve inhibition leads to the accumulation of ammonium ions in endosomes and lysosomes, contributing to vacuole enlargement.[14]

Signaling Pathways Involving PIKfyve

PIKfyve is integrated into broader cellular signaling networks, most notably the mTOR signaling pathway, which is a central regulator of cell metabolism, growth, and proliferation.

PIKfyve and mTOR Signaling

Recent evidence has established PIKfyve as a key negative regulator of mTOR signaling.[3] Under normal conditions, PIKfyve activity is crucial for the shutdown of mTOR signaling during starvation or stress conditions.[3] Inhibition of PIKfyve leads to the hyperactivation of mTOR signaling.[3] This is evidenced by the increased phosphorylation of mTOR downstream effectors like S6K and 4E-BP1 in PIKfyve-deficient models.[3] Treatment with mTOR inhibitors can partially reverse the cellular abnormalities, such as enlarged macrophages and vacuolation, observed in PIKfyve-deficient zebrafish embryos.[3]

PIKfyve also regulates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][10] Inhibition of PIKfyve leads to mTORC1-dependent phosphorylation and cytoplasmic retention of TFEB, which in turn inhibits its transcriptional activity and impairs lysosome biogenesis.[3] Conversely, activation of PIKfyve promotes the nuclear translocation of TFEB and enhances autophagic activity.[3]

Consequences of PIKfyve Dysfunction

The critical role of PIKfyve in cellular homeostasis means that its dysfunction has severe consequences. Global knockout of the PIKfyve gene in mice is embryonically lethal.[3][14][17][18] Conditional knockout in specific tissues has revealed its essential functions in various cell types, including those in the intestine, muscles, and myeloid cells.[3][19]

Pharmacological or genetic inhibition of PIKfyve results in a number of distinct cellular phenotypes:

-

Massive Vacuolization: The most striking phenotype is the appearance of large cytoplasmic vacuoles, which are indicative of severe lysosomal stress and disruption of lysosomal homeostasis.[3]

-

Impaired Lysosomal Function: Lysosomes in PIKfyve-deficient cells are often enlarged and functionally impaired, with defects in their ability to degrade cargo.[3][15]

-

Blocked Autophagic Flux: The fusion of autophagosomes with lysosomes is impaired, leading to an accumulation of autophagosomes and a failure to complete the autophagic process.[14][15]

-

Disrupted Endosomal Trafficking: The movement of cargo through the endocytic pathway is disrupted, affecting processes like receptor degradation and recycling.[10][20]

Quantitative Data Summary

Here we summarize key quantitative data related to PIKfyve's enzymatic activity and its inhibition.

Table 1: Kinetic Parameters of PIKfyve

| Substrate | Apparent Km | Organism/System | Reference |

| ATP | 10 µM | Human recombinant PIKfyve | [21] |

| PI(3)P | 25 µM | Human recombinant PIKfyve | [21] |

Table 2: IC50 Values of Common PIKfyve Inhibitors

| Inhibitor | IC50 (nM) | Assay System | Reference |

| YM201636 | 23 | ADP-Glo Kinase Assay | [21] |

| Apilimod (APY0201) | 1 | ADP-Glo Kinase Assay | [21] |

| PIK001 | Potent anti-MM activity | In vitro multiple myeloma models | [16] |

| WX8-family | High-affinity target | Kinase screening panel | [15] |

| AMG28 | 2.2 | Enzymatic Inhibition Assay | [22] |

Experimental Protocols

Studying the function of PIKfyve involves a variety of biochemical and cell-based assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro PIKfyve Kinase Assay

This protocol is adapted from methods used to identify and qualify small-molecule inhibitors of PIKfyve.[21][23]

Objective: To measure the enzymatic activity of purified recombinant PIKfyve and to determine the potency of inhibitory compounds.

Materials:

-

Purified recombinant full-length human 6His-PIKfyve.[23]

-

Substrate: Phosphatidylinositol-3-phosphate (PI(3)P) and phosphatidylserine (PS) vesicles.

-

ATP (including [γ-³²P]ATP for radioactive detection or unlabeled ATP for ADP-Glo assay).

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Test compounds dissolved in DMSO.

-

Thin Layer Chromatography (TLC) plates or ADP-Glo™ Kinase Assay kit (Promega).

Procedure:

-

Prepare Substrate Vesicles: Prepare a mix of PI(3)P and PS and create vesicles through sonication or extrusion.

-

Reaction Setup:

-

In a microcentrifuge tube or microplate well, combine the kinase assay buffer, PI(3)P:PS substrate vesicles (e.g., final concentration of 25 µM PI(3)P), and the desired concentration of the test compound or DMSO vehicle control.[21]

-

Add purified recombinant PIKfyve enzyme to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., final concentration of 10 µM, including a spike of [γ-³²P]ATP if using radioactive detection).[21]

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction:

-

For radioactive detection: Terminate the reaction by adding an acidic solution (e.g., 1N HCl).

-

For ADP-Glo assay: Follow the manufacturer's protocol to stop the reaction and measure the amount of ADP produced.

-

-

Analysis:

-

For radioactive detection: Extract the lipids, spot them on a TLC plate, and separate them using an appropriate solvent system. Visualize the radiolabeled PtdIns(3,5)P2 product by autoradiography and quantify using densitometry or scintillation counting.[24]

-

For ADP-Glo assay: Measure the luminescence, which is proportional to the amount of ADP generated and thus to the kinase activity.

-

-

Data Interpretation: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for PIKfyve Activity (Vacuolization Phenotype)

This protocol is based on the characteristic cellular phenotype induced by PIKfyve inhibition.[13]

Objective: To assess the effect of PIKfyve inhibitors or genetic perturbations on cellular homeostasis by observing vacuole formation.

Materials:

-

Mammalian cell line (e.g., HeLa, DU145, or B16F10).[13][14][20]

-

Complete cell culture medium.

-

PIKfyve inhibitors (e.g., apilimod, YM201636).

-

Phosphate-buffered saline (PBS).

-

Microscope (phase-contrast or DIC).

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at an appropriate density to reach about 50-70% confluency on the day of the experiment.

-

Compound Treatment:

-

Prepare serial dilutions of the PIKfyve inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 5 hours to 24 hours).[13]

-

-

Microscopy:

-

Observe the cells under a phase-contrast or DIC microscope.

-

Acquire images of multiple fields of view for each condition.

-

-

Analysis:

-

Visually inspect the cells for the presence and extent of cytoplasmic vacuolization.

-

Quantify the phenotype by counting the percentage of vacuolated cells or by measuring the total area of vacuoles per cell using image analysis software.

-

-

Data Interpretation: A dose-dependent increase in vacuolization indicates cellular inhibition of PIKfyve.

Conclusion

PIKfyve is a multifaceted lipid kinase that serves as a critical regulatory node in the endolysosomal system. Its enzymatic products, PtdIns(3,5)P2 and PtdIns(5)P, are indispensable for maintaining the dynamic equilibrium of endosomes and lysosomes, regulating autophagic flux, and influencing major signaling pathways such as mTOR. The profound cellular consequences of PIKfyve dysfunction underscore its importance in cellular homeostasis and have positioned it as an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[2][8][11] A thorough understanding of its core functions and the availability of robust experimental methodologies are essential for the continued exploration of PIKfyve biology and the development of novel therapeutics targeting this key enzyme.

References

- 1. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]

- 2. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling [mdpi.com]

- 4. PIKFYVE - Wikipedia [en.wikipedia.org]

- 5. Gene PIKFYVE: Function, Mutations, and Role in Disease [learn.mapmygenome.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 9. Phosphatidylinositol 3-phosphate-interacting domains in PIKfyve. Binding specificity and role in PIKfyve. Endomenbrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. tandfonline.com [tandfonline.com]

- 16. PIKfyve inhibition in myeloma disrupts autophagy and the lysosome, increasing MHC expression and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. embopress.org [embopress.org]

- 18. The Phosphoinositide Kinase PIKfyve Is Vital in Early Embryonic Development: PREIMPLANTATION LETHALITY OF PIKfyve−/− EMBRYOS BUT NORMALITY OF PIKfyve+/− MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The PIKfyve Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of a Critical Regulator of Endosomal and Lysosomal Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphoinositide kinase PIKfyve is a central enzyme in cellular signaling, primarily responsible for the synthesis of the low-abundance but highly consequential signaling lipids, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). Through the generation of these phosphoinositides, the PIKfyve pathway orchestrates a multitude of cellular processes, including endosomal trafficking, lysosomal homeostasis, autophagy, and the regulation of transcription. Dysregulation of PIKfyve signaling is implicated in a growing number of pathologies, ranging from neurodegenerative diseases and cancer to viral infections, making it an increasingly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core PIKfyve signaling pathway, presents quantitative data on its activity and inhibition, details key experimental protocols for its study, and visualizes its complex interactions through signaling and workflow diagrams.

The Core PIKfyve Signaling Pathway

The central component of this pathway is the lipid kinase PIKfyve, an evolutionarily conserved enzyme that phosphorylates the 5-position of the inositol ring of its substrates.[1][2] PIKfyve is the sole enzyme responsible for the synthesis of PtdIns(3,5)P₂ from its precursor, phosphatidylinositol 3-phosphate (PtdIns3P).[1][3] It can also generate PtdIns5P from phosphatidylinositol (PtdIns).[2][4] The activity of PIKfyve is intricately regulated through its association with a macromolecular complex and by post-translational modifications.

The PIKfyve Regulatory Complex: FIG4 and VAC14

PIKfyve does not function in isolation but forms a crucial regulatory complex with the lipid phosphatase FIG4 (SAC3 in yeast) and the scaffolding protein VAC14 (ArPIKfyve).[1][5] This complex ensures the tight control of PtdIns(3,5)P₂ levels. While PIKfyve synthesizes PtdIns(3,5)P₂, FIG4 acts as a phosphatase, converting PtdIns(3,5)P₂ back to PtdIns3P.[1] Paradoxically, FIG4 is also essential for the activation of PIKfyve, highlighting a complex feedback mechanism within the complex.[1] VAC14 serves as a scaffold, bringing PIKfyve and FIG4 together and stimulating PIKfyve's enzymatic activity.[1][6]

Mechanism of Action and Downstream Effectors

The primary product of PIKfyve, PtdIns(3,5)P₂, acts as a second messenger, recruiting and activating a host of downstream effector proteins to specific membrane compartments, primarily late endosomes and lysosomes.[3][7] Inhibition of PIKfyve leads to a dramatic decrease in PtdIns(3,5)P₂ levels, resulting in the formation of large cytoplasmic vacuoles and disruption of endolysosomal function.[8][9]

Key downstream effectors of the PIKfyve pathway include:

-

TRPML1 (Mucolipin-1): A lysosomal Ca²⁺ channel that is activated by PtdIns(3,5)P₂. This interaction is crucial for phagosome acidification and lysosomal function.[10]

-

TFEB (Transcription Factor EB): A master regulator of lysosomal biogenesis and autophagy. PIKfyve activity positively regulates the mTORC1-dependent phosphorylation of TFEB, which keeps it in the cytoplasm. Inhibition of PIKfyve leads to TFEB dephosphorylation and its translocation to the nucleus, where it activates the transcription of genes involved in lysosomal function and autophagy.[1][11]

-

mTORC1 (mechanistic Target of Rapamycin Complex 1): A central regulator of cell growth and metabolism. The relationship between PIKfyve and mTORC1 is complex, with some studies suggesting PIKfyve is necessary for mTORC1 activation, while others report conflicting findings.[11]

The signaling cascade initiated by PIKfyve is essential for a wide array of cellular functions, as detailed below.

Cellular Functions of the PIKfyve Pathway

The PIKfyve signaling pathway is integral to the maintenance of cellular homeostasis through its regulation of several key processes:

-

Endosomal Trafficking: PIKfyve is required for retrograde trafficking of proteins from endosomes to the trans-Golgi network (TGN).[1] Its inhibition disrupts the normal trafficking of receptors and toxins.[6]

-

Lysosome Homeostasis: PIKfyve-generated PtdIns(3,5)P₂ is critical for regulating lysosome fission and fusion events.[1][12] Disruption of PIKfyve activity leads to enlarged lysosomes and impaired lysosomal degradation capacity.[8][9]

-

Autophagy: The pathway plays a complex role in autophagy. Inhibition of PIKfyve can lead to the accumulation of autophagosomes, suggesting a blockage in the fusion of autophagosomes with lysosomes.[6][13]

-

Transcription Regulation: Through its influence on TFEB, PIKfyve indirectly regulates the expression of genes involved in lysosomal biogenesis and autophagy.[1][11]

Role in Disease and Therapeutic Potential

Given its central role in fundamental cellular processes, it is not surprising that dysregulation of the PIKfyve pathway is linked to a variety of human diseases.

-

Neurodegenerative Diseases: Mutations in the PIKfyve complex components are linked to neurodegenerative disorders.[1][5] Furthermore, inhibitors of PIKfyve have shown therapeutic potential in models of amyotrophic lateral sclerosis (ALS) and tauopathies by promoting the clearance of protein aggregates.[7][14][15]

-

Cancer: PIKfyve inhibitors, such as apilimod, have demonstrated potent anti-proliferative effects in certain cancer cell lines, particularly B-cell non-Hodgkin lymphoma.[7][13] This is attributed to the disruption of lysosomal function, which is often highly active in cancer cells.

-

Infectious Diseases: The endosomal and lysosomal pathways are often hijacked by viruses and other pathogens for entry and replication.[13] PIKfyve inhibitors have been shown to block the entry of viruses such as Ebola and SARS-CoV-2 into host cells, highlighting a promising antiviral strategy.[15]

Quantitative Data on PIKfyve Inhibition

The development of small molecule inhibitors has been instrumental in elucidating the function of PIKfyve and exploring its therapeutic potential. The table below summarizes key quantitative data for two widely used PIKfyve inhibitors.

| Inhibitor | Target | IC₅₀ (in vitro) | Cellular Effect | Disease Model Application | Reference |

| Apilimod | PIKfyve | ~10-20 nM | Induces cytoplasmic vacuolation, blocks viral entry, inhibits cancer cell proliferation | B-cell non-Hodgkin lymphoma, COVID-19, Ebola | [7][15][16] |

| YM201636 | PIKfyve | ~25-50 nM | Improves motor neuron survival, decreases tau aggregate delivery to lysosomes | Amyotrophic lateral sclerosis (ALS), Tauopathies | [7][15] |

Key Experimental Protocols

Studying the PIKfyve signaling pathway requires a combination of biochemical and cell-based assays. Below are detailed protocols for fundamental experiments.

In Vitro PIKfyve Kinase Assay

This assay measures the enzymatic activity of PIKfyve by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

Materials:

-

Recombinant PIKfyve enzyme

-

Lipid substrate: Phosphatidylinositol 3-phosphate (PtdIns3P) liposomes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

PIKfyve inhibitor (e.g., apilimod) or vehicle control (DMSO)

-

Thin Layer Chromatography (TLC) plates

-

TLC running buffer (e.g., chloroform:methanol:ammonia:water)

-

Phosphorimager system

Protocol:

-

Prepare PtdIns3P liposomes by sonication.

-

Set up the kinase reaction by combining recombinant PIKfyve, PtdIns3P liposomes, and kinase buffer in a microcentrifuge tube.

-

Add the PIKfyve inhibitor or DMSO control and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids using a chloroform:methanol mixture.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate using the running buffer to separate the different phosphoinositides.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the radiolabeled PtdIns(3,5)P₂ spot using a phosphorimager.

Cellular PtdIns(3,5)P₂ Measurement by Mass Spectrometry

This method allows for the quantification of endogenous PtdIns(3,5)P₂ levels in cells.

Materials:

-

Cultured cells

-

PIKfyve inhibitor or siRNA for knockdown

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Internal standards for phosphoinositides

-

Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

-

Culture cells to the desired confluency.

-

Treat cells with the PIKfyve inhibitor or transfect with siRNA.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract the lipids using an appropriate solvent system.

-

Add internal standards to the lipid extract.

-

Dry the lipid extract under nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the different phosphoinositide species using liquid chromatography.

-

Detect and quantify the mass of PtdIns(3,5)P₂ using mass spectrometry.

-

Normalize the PtdIns(3,5)P₂ levels to the internal standard and total lipid content.

Immunofluorescence Staining for TFEB Nuclear Translocation

This protocol visualizes the subcellular localization of TFEB as an indicator of PIKfyve pathway activity.

Materials:

-

Cultured cells on coverslips

-

PIKfyve inhibitor (e.g., apilimod)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against TFEB

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and allow them to adhere overnight.

-

Treat the cells with the PIKfyve inhibitor or vehicle control for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-TFEB antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and quantify the nuclear to cytoplasmic ratio of the TFEB signal.

Visualizations of the PIKfyve Pathway and Workflows

To further clarify the complex relationships within the PIKfyve signaling pathway and the experimental procedures used to study it, the following diagrams have been generated.

Caption: The core PIKfyve signaling cascade.

Caption: Workflow for TFEB translocation immunofluorescence.

Conclusion

The PIKfyve signaling pathway is a linchpin in the regulation of endolysosomal dynamics and cellular homeostasis. Its intricate control over the synthesis of PtdIns(3,5)P₂ and PtdIns5P places it at the crossroads of numerous critical cellular functions. The growing understanding of its role in a variety of diseases has firmly established PIKfyve as a high-value target for therapeutic development. This guide provides a foundational understanding of the pathway's core components, functions, and the methodologies used for its investigation, serving as a valuable resource for researchers dedicated to unraveling its complexities and harnessing its therapeutic potential.

References

- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIKFYVE - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. PIKfyve accelerates phagosome acidification through activation of TRPML1 while arrests aberrant vacuolation independent of the Ca2+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]

- 14. PIKFYVE inhibition mitigates disease in models of diverse forms of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 16. biorxiv.org [biorxiv.org]

The Role of PIKfyve in Autophagy: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the lipid kinase PIKfyve and its multifaceted role in the regulation of autophagy. It details the core molecular mechanisms, associated signaling pathways, quantitative effects of its inhibition, and key experimental protocols for its study.

Introduction: PIKfyve Kinase at the Crossroads of Endolysosomal Trafficking and Autophagy

PIKfyve, a phosphoinositide kinase containing a FYVE-type zinc finger, is a crucial regulator of intracellular membrane dynamics.[1] It is an evolutionarily conserved enzyme primarily responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) on the D-5 position of the inositol ring, thereby synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2] This lipid product is a low-abundance but critical signaling molecule localized to late endosomes and lysosomes, where it orchestrates numerous trafficking events.[3]

Autophagy is a fundamental cellular catabolic process for degrading and recycling cellular components to maintain homeostasis.[2] The process involves the sequestration of cytoplasmic cargo into double-membraned vesicles called autophagosomes, which subsequently fuse with lysosomes to form autolysosomes, leading to cargo degradation.[3] Emerging evidence has firmly established PIKfyve as an indispensable component of the autophagy machinery, primarily governing the late, degradative stages of the pathway. Its inhibition leads to profound disruptions in lysosomal homeostasis and a complete blockade of autophagic flux, making it a significant area of interest for both fundamental cell biology and therapeutic development.[3][4][5]

Core Mechanism: PIKfyve's Regulation of Autolysosome Formation and Lysosome Integrity

The primary function of PIKfyve in autophagy is the spatial and temporal generation of PtdIns(3,5)P₂ on endolysosomal membranes. This lipid product is essential for two interconnected processes: the fusion of autophagosomes with lysosomes and the maintenance of lysosomal homeostasis.

Key Functions:

-

Autophagosome-Lysosome Fusion: The terminal step of autophagy requires the heterotypic fusion of the outer autophagosome membrane with the lysosome membrane.[4] Pharmacological or genetic inhibition of PIKfyve potently blocks this fusion event.[2][4] This results in the cellular accumulation of immature autophagosomes, which are unable to deliver their contents for degradation.[6][7] The precise mechanism by which PtdIns(3,5)P₂ facilitates this fusion is an area of active investigation but is thought to involve the recruitment and activation of specific membrane tethering and fusion machinery, such as the HOPS complex.[4]

-

Lysosome Homeostasis and Reformation: PIKfyve activity is critical for regulating the dynamic cycles of lysosome fission and fusion.[4] Inhibition of PIKfyve prevents lysosome fission, leading to the formation of characteristically large, swollen vacuoles due to unchecked homotypic lysosome fusion.[1][4] This disruption of lysosome turnover impairs their overall function and degradative capacity.[2] Furthermore, PtdIns(3,5)P₂ is required for lysosome reformation from hybrid endolysosome organelles, a process vital for replenishing the pool of functional lysosomes consumed during autophagy.[5][8]

The central role of PIKfyve in converting PtdIns3P to PtdIns(3,5)P₂ is the lynchpin of late-stage autophagy. Disruption of this single enzymatic step leads to a cascade of failures, from blocked fusion to lysosomal dysfunction.

Key Signaling Pathways Modulating PIKfyve Activity

PIKfyve function is not constitutive but is regulated by upstream signaling pathways that respond to cellular nutrient status.

The AMPK-ULK1-PIKfyve Axis in Glucose Starvation

Under conditions of glucose deprivation, the cellular energy sensor AMP-activated protein kinase (AMPK) is activated. This initiates a signaling cascade that promotes autophagy to generate energy.[9] A recently identified non-canonical pathway involves the direct regulation of PIKfyve.[10]

-

AMPK Activation: Low glucose levels lead to the activation of AMPK.

-

ULK1 Activation: AMPK phosphorylates and activates ULK1 (Unc-51 like autophagy activating kinase 1).[9]

-

PIKfyve Phosphorylation: Activated ULK1 directly phosphorylates PIKfyve at serine residue S1548.[10]

-

PtdIns5P Synthesis: This specific phosphorylation event increases PIKfyve's kinase activity, leading to the enhanced synthesis of phosphatidylinositol 5-phosphate (PtdIns5P), another product of PIKfyve.[10]

-

Autophagosome Formation: The resulting PtdIns5P promotes the formation of PtdIns5P-containing autophagosomes, thereby upregulating autophagic flux to cope with the energy deficit.[9][10]

Interplay with mTOR and TFEB Signaling

PIKfyve is also intertwined with the mTOR (mechanistic target of rapamycin) signaling pathway, the master negative regulator of autophagy.

-

Regulation of TFEB: Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy gene expression.[1] Under nutrient-rich conditions, active mTORC1 phosphorylates TFEB, causing it to be retained in the cytoplasm. PIKfyve inhibition has been shown to lead to mTORC1-dependent phosphorylation and cytoplasmic retention of TFEB, thereby impairing lysosome biogenesis.[1][11] Conversely, activation of PIKfyve can promote TFEB's translocation to the nucleus, enhancing autophagic activity.[11]

-

Regulation of mTORC1: PtdIns(3,5)P₂ itself has been identified as a positive regulator of mTORC1 activity at the lysosomal surface, suggesting a complex feedback loop.[12][13] It is required for the recruitment and phosphorylation of mTORC1 substrates.[13]

Quantitative Data on PIKfyve Inhibition

The inhibition of PIKfyve has potent and measurable effects on the autophagy pathway. The data below summarizes common inhibitors and their observed consequences.

Table 1: Effects of PIKfyve Inhibitors on Autophagy Markers

| Inhibitor | Cell Line | Concentration | Effect on LC3-II | Effect on p62/SQSTM1 | Phenotype | Citation(s) |

| YM201636 | Hippocampal Neurons | 1 µM | Significant increase | Not specified | Accumulation of autophagosomes, neuronal cell death | [14][15] |

| Apilimod | PC-3 (Prostate Cancer) | 21h treatment | Increased to level comparable to Concanamycin A | Accumulation | Increased exosome secretion, reduced autophagic flux | [16] |

| WX8 | A375 (Melanoma) | Not specified | Accumulation | Accumulation | Lysosomal enlargement, blocked autolysosome formation | [4] |

| Various | HeLa | 800 nM | Accumulation of GFP-LC3 puncta | Not specified | Blocked autophagosome-lysosome fusion | [6][7] |

Table 2: Select PIKfyve Inhibitors and Their Therapeutic Context

| Inhibitor | Chemical Group | Potency/Key Finding | Therapeutic Potential | Citation(s) |

| WX8 | WX8-family | ~100x more lethal than chloroquine to "autophagy-addicted" A375 melanoma cells. | Selective killing of autophagy-dependent cancer cells. | [4][17] |

| Apilimod (LAM-002) | Triazine-based | Potent inhibitor of PIKfyve. | Antiviral, anticancer, and anti-inflammatory applications. | [18] |

| YM201636 | Imidazopyridine | Induces vacuolation through PtdIns(3,5)P₂ depletion. | Tool compound for studying PIKfyve function. | [14][18] |

| Vacuolin-1 | Not specified | Induces large vacuoles by blocking membrane trafficking. | Tool compound for studying endosomal trafficking. | [18] |

Experimental Protocols for Studying PIKfyve in Autophagy

Assessing the impact of PIKfyve modulation on autophagy requires specific assays to measure autophagic flux—the complete process of autophagy from cargo sequestration to degradation.

General Experimental Workflow

A typical experiment to probe the role of PIKfyve involves pharmacological inhibition or genetic knockdown, followed by assays to measure the block in autophagic flux.

Protocol: LC3 Turnover Assay by Immunoblotting

This assay measures autophagic flux by quantifying the amount of lipidated LC3 (LC3-II) that accumulates when lysosomal degradation is blocked.[19] An increase in LC3-II upon treatment with a PIKfyve inhibitor suggests a block in degradation rather than an induction of autophagy.

Principle: LC3-I is converted to LC3-II, which is recruited to autophagosome membranes. LC3-II is then degraded upon fusion with the lysosome. By adding a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine), this final degradation step is blocked. The difference in LC3-II levels in the presence and absence of the inhibitor reflects the autophagic flux.[20]

Methodology:

-

Cell Plating: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

-

Treatment Groups: Prepare four groups of cells:

-

Vehicle control

-

PIKfyve inhibitor (e.g., 200 nM YM201636)

-

Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1)

-

PIKfyve inhibitor + Lysosomal inhibitor

-

-

Incubation: Treat cells with the PIKfyve inhibitor for a desired period (e.g., 4-6 hours). For the final 2-4 hours of this incubation, add the lysosomal inhibitor to the relevant plates.[19]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against LC3 (1:1000) overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification and Interpretation:

-

Quantify the band intensities for LC3-II and the loading control.

-

Normalize LC3-II levels to the loading control.

-

Interpretation: If the PIKfyve inhibitor blocks flux, LC3-II levels will be high, similar to the Bafilomycin A1-treated sample. There will be little to no further increase in LC3-II when both inhibitors are combined, indicating the pathway is already maximally blocked at a late stage.[4][6]

-

Protocol: Tandem Fluorescence LC3 (mRFP-GFP-LC3) Assay

This fluorescence microscopy-based assay provides a more visual measure of autophagic flux by distinguishing between autophagosomes and autolysosomes.[21]

Principle: The assay uses a tandem fluorescently tagged LC3 protein (mRFP-GFP-LC3). In the neutral pH of the autophagosome, both GFP and mRFP fluoresce, producing a yellow signal (colocalization).[22] When the autophagosome fuses with the acidic lysosome to form an autolysosome, the acid-sensitive GFP signal is quenched, while the stable mRFP signal remains, producing a red-only signal.[23]

Methodology:

-

Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 reporter using a suitable transfection reagent. Allow 24-48 hours for expression.

-

Treatment: Treat the transfected cells with vehicle or a PIKfyve inhibitor for the desired time. Autophagy can be induced with starvation medium (e.g., EBSS) for 2-4 hours if desired.

-

Cell Fixation and Imaging:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde (PFA) for 15 minutes.

-

Mount coverslips onto slides using a mounting medium containing DAPI to stain nuclei.

-

Image cells using a confocal or high-resolution fluorescence microscope, capturing images in the green (GFP), red (mRFP), and blue (DAPI) channels.

-

-

Quantification and Interpretation:

-

For each cell, count the number of yellow puncta (GFP+/mRFP+, autophagosomes) and red-only puncta (GFP-/mRFP+, autolysosomes).[24]

-

Interpretation: In control, autophagy-induced cells, a mix of yellow and red puncta will be visible, with a significant number of red puncta indicating active flux. In cells treated with a PIKfyve inhibitor, there will be a marked accumulation of yellow puncta and a significant reduction or absence of red puncta.[16] This indicates a block at the fusion step, preventing the maturation of autophagosomes into autolysosomes.

-

Conclusion: A Key Regulator and Promising Therapeutic Target

PIKfyve is a master regulator of the late stages of autophagy. Through its synthesis of PtdIns(3,5)P₂, it is essential for the fusion of autophagosomes with lysosomes and for the maintenance of a healthy, functional lysosome pool. Its activity is integrated with cellular nutrient-sensing pathways like AMPK and mTOR, placing it at a critical node of cellular homeostasis. The profound and specific block in autophagy caused by its inhibition has highlighted PIKfyve as a promising therapeutic target, particularly for diseases like cancer that exhibit "autophagy addiction" for survival.[4] Further research into the complex roles of PIKfyve will undoubtedly yield deeper insights into fundamental cell biology and open new avenues for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. biorxiv.org [biorxiv.org]

- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIKfyve regulation of endosome-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. An AMPK-ULK1-PIKFYVE signaling axis for PtdIns5P-dependent autophagy regulation upon glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose starvation induces autophagy via ULK1-mediated activation of PIKfyve in an AMPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylinositol 3,5-bisphosphate: Regulation of cellular events in space and time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles for PI(3,5)P2 in nutrient sensing through TORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PIKfyve inhibition increases exosome release and induces secretory autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Discovery and Development of PIKfyve-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, has emerged as a critical regulator of intracellular trafficking and cellular homeostasis. Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that governs the function of endosomes and lysosomes. Dysregulation of PIKfyve activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery and development of PIKfyve-IN-1, a potent and selective inhibitor of PIKfyve, intended for researchers, scientists, and drug development professionals.

PIKfyve Signaling Pathway

PIKfyve exists in a complex with the phosphatase FIG4 and the scaffolding protein VAC14. This complex tightly regulates the levels of PI(3,5)P₂, which in turn controls various cellular processes including endosome maturation, lysosome fission and fusion, and autophagy. Inhibition of PIKfyve leads to a depletion of PI(3,5)P₂ and an accumulation of its substrate, PI(3)P. This disruption results in the formation of large cytoplasmic vacuoles, a hallmark of PIKfyve inhibition, and impairs autophagic flux, ultimately leading to cell death in certain pathological contexts.

Caption: PIKfyve Signaling Pathway and Inhibition by this compound.

Discovery and Development of this compound

The development of this compound stemmed from medicinal chemistry efforts to identify potent and selective inhibitors of PIKfyve. Structure-activity relationship (SAR) studies of various chemical scaffolds led to the identification of a promising series of compounds. While the exact synthesis of this compound is proprietary, the general approach involves the coupling of key heterocyclic intermediates, guided by SAR data to optimize potency and drug-like properties. The development of related compounds, such as PIKfyve degraders (e.g., PIK5-12d), has also been reported, utilizing the PIKfyve inhibitor scaffold as a warhead for targeted protein degradation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and a related degrader, PIK5-12d.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Virus | IC₅₀ (nM) | Reference |

| Enzymatic Assay | PIKfyve | 6.9 | [1] |

| NanoBRET Assay | PIKfyve | 4.01 | [1] |

| Viral Replication | MHV | 23.5 | [1] |

| Viral Replication | SARS-CoV-2 | 19.5 | [1] |

Table 2: In Vitro Potency of PIKfyve Degrader PIK5-12d

| Parameter | Cell Line | Value | Reference |

| DC₅₀ | VCaP | 1.48 nM | [2] |

| Dₘₐₓ | VCaP | 97.7% | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

PIKfyve Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced by the PIKfyve kinase reaction.

Materials:

-

Recombinant human PIKfyve enzyme

-

PI(3)P substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (e.g., this compound)

Procedure:

-

Prepare the kinase reaction buffer containing PI(3)P substrate and the test compound at various concentrations.

-

Add the PIKfyve enzyme to initiate the reaction.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

References

Cellular Targets of PIKfyve-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of PIKfyve-IN-1, a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). This document details the critical role of PIKfyve in cellular signaling, the consequences of its inhibition, and the experimental methodologies used to characterize its inhibitors.

Introduction to PIKfyve

PIKfyve is a crucial lipid kinase that plays a central role in the regulation of endosomal and lysosomal trafficking.[1][2][3] Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2][3] PIKfyve is also responsible for the production of phosphatidylinositol 5-phosphate (PtdIns(5)P).[2][4] These phosphoinositides are critical signaling molecules that regulate a multitude of cellular processes, including endosome maturation, lysosome homeostasis, autophagy, and membrane trafficking.[3][4][5][6][7] PIKfyve exists in a complex with the scaffolding protein Vac14 and the phosphatase Fig4, which together tightly regulate the cellular levels of PtdIns(3,5)P2.[4][8]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PIKfyve.[9][10] Its inhibitory activity has been characterized across various assays, establishing it as a valuable chemical probe for studying PIKfyve function and as a potential therapeutic agent.

Quantitative Data on PIKfyve Inhibitors

The following table summarizes the quantitative data for this compound and other commonly used PIKfyve inhibitors.

| Compound | Assay Type | Target | IC50/EC50/Kd | Reference(s) |

| This compound | Enzymatic Assay | PIKfyve | 6.9 nM | [9][10] |

| This compound | NanoBRET Assay | PIKfyve | 4.01 nM | [9] |

| This compound | MHV Replication Assay | Virus | 23.5 nM | [9] |

| This compound | SARS-CoV-2 Replication Assay | Virus | 19.5 nM | [9] |

| Apilimod (STA-5326) | Kinase Assay | PIKfyve | 14 nM | [11][12] |

| Apilimod (STA-5326) | IL-12 Inhibition (human PBMCs) | IL-12 | 1 nM | [10] |

| Apilimod (STA-5326) | IL-12 Inhibition (monkey PBMCs) | IL-12 | 2 nM | [10] |

| YM-201636 | Kinase Assay | PIKfyve | 33 nM | [10][11][13] |

| APY0201 | Kinase Assay | PIKfyve | 5.2 nM | [10] |

| WX8 | Kinase Assay | PIKFYVE | Kd = 0.9 nM | [10] |

| WX8 | Kinase Assay | PIP4K2C | Kd = 340 nM | [10] |

Cellular Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PIKfyve.[9] This inhibition leads to a rapid depletion of the cellular pools of PtdIns(3,5)P2 and PtdIns(5)P.[4] The loss of these critical signaling lipids has profound consequences on the endolysosomal system.

Key Cellular Consequences of PIKfyve Inhibition:

-

Cytoplasmic Vacuolization: The most prominent phenotype of PIKfyve inhibition is the formation of large, swollen vacuoles in the cytoplasm.[4][14][15] These vacuoles are of endolysosomal origin and result from impaired membrane fission and trafficking.[5][14][16]

-

Disruption of Endosomal and Lysosomal Trafficking: PIKfyve activity is essential for the maturation of early endosomes to late endosomes and for retrograde transport from endosomes to the trans-Golgi network.[4][15] Inhibition of PIKfyve disrupts these pathways, leading to the accumulation of cargo in enlarged endosomes.[4][17]

-

Impaired Autophagy: PIKfyve plays a crucial role in the fusion of autophagosomes with lysosomes to form autolysosomes.[6][16][18] Inhibition of PIKfyve blocks autophagic flux, leading to the accumulation of autophagosomes.[11][16]

-

Alteration of Lysosomal Homeostasis: PIKfyve inhibition affects lysosomal ion homeostasis and pH, although reports on the latter are conflicting.[4][5][16] It also impairs the maturation of lysosomal proteases.[19]

-

Modulation of mTOR Signaling: Recent studies have shown that PIKfyve activity is necessary for the inactivation of mTOR signaling.[7][20] Inhibition of PIKfyve can lead to the dysregulation of mTOR-dependent processes.

-

Inhibition of Viral Entry and Replication: Several viruses, including coronaviruses and filoviruses, rely on the endolysosomal pathway for entry into host cells.[3][4] By disrupting this pathway, PIKfyve inhibitors like this compound can block viral replication.[9]

Signaling Pathways and Experimental Workflows

PIKfyve Signaling Pathway

The following diagram illustrates the central role of the PIKfyve complex in the synthesis of PtdIns(3,5)P2 and PtdIns(5)P and its impact on downstream cellular processes.

Caption: The PIKfyve complex phosphorylates PtdIns(3)P to produce PtdIns(3,5)P2 and PtdIns(5)P, which regulate key cellular processes.

Mechanism of this compound Inhibition

This diagram illustrates how this compound disrupts the PIKfyve signaling pathway.

Caption: this compound directly inhibits the PIKfyve complex, leading to a blockage of phosphoinositide production and subsequent cellular defects.

Experimental Workflow for Characterizing PIKfyve Inhibitors

The following workflow outlines a typical experimental approach for the identification and characterization of PIKfyve inhibitors.

Caption: A multi-step workflow for the comprehensive evaluation of PIKfyve inhibitors, from in vitro validation to in vivo efficacy studies.

Detailed Experimental Protocols

PIKfyve Enzymatic Kinase Assay (Microfluidic)

This protocol is adapted from methodologies described for the characterization of PIKfyve inhibitors.[21][22]

Objective: To measure the in vitro inhibitory activity of a compound against purified PIKfyve kinase.

Materials:

-

Recombinant full-length human 6His-PIKfyve

-

Fluorescently labeled PI(3)P substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Microfluidic mobility shift assay instrument and consumables

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, combine the kinase reaction buffer, recombinant PIKfyve enzyme, and the test compound or DMSO (vehicle control). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the fluorescently labeled PI(3)P substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution provided by the assay manufacturer.

-

Analyze the samples using a microfluidic mobility shift assay instrument, which separates the phosphorylated product from the substrate based on charge and size.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Vacuolization Assay

Objective: To visually assess the phenotypic effect of PIKfyve inhibition on cultured cells.

Materials:

-

Adherent cell line (e.g., U2OS, HEK293)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

Phase-contrast microscope or high-content imaging system

-

Multi-well plates

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 4-24 hours).

-

Observe the cells under a phase-contrast microscope for the appearance of cytoplasmic vacuoles.

-

For quantitative analysis, acquire images using a high-content imaging system.

-

Use image analysis software to segment the cells and quantify the number and size of vacuoles per cell.

-

Plot the vacuolization phenotype as a function of compound concentration to determine the EC50.

Autophagy Flux Assay (LC3-II Western Blot)

Objective: To measure the effect of PIKfyve inhibition on autophagic flux.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to attach.

-

Treat cells with the test compound or DMSO in the presence or absence of a lysosomal inhibitor for a defined period.

-

Harvest the cells and prepare protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3B, p62, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and p62 in the presence of the test compound, which is further enhanced by the lysosomal inhibitor, indicates a blockage of autophagic flux.

Conclusion

This compound is a powerful tool for elucidating the complex roles of PIKfyve in cellular physiology and pathology. Its high potency and selectivity make it an invaluable chemical probe for dissecting the intricacies of the endolysosomal system. The profound cellular effects of PIKfyve inhibition, including the disruption of membrane trafficking and autophagy, have positioned PIKfyve as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4][5] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical kinase.

References

- 1. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]

- 2. PIKFYVE - Wikipedia [en.wikipedia.org]

- 3. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of PIKfyve in multiple cellular pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. tandfonline.com [tandfonline.com]

- 19. ashpublications.org [ashpublications.org]

- 20. mdpi.com [mdpi.com]

- 21. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. | Semantic Scholar [semanticscholar.org]

The Role of PIKfyve in Endosomal Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide 5-kinase, is a critical regulator of endosomal trafficking and membrane homeostasis. This lipid kinase is the primary enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and is also involved in the production of phosphatidylinositol 5-phosphate (PI5P).[1][2][3] By orchestrating the levels of these key signaling lipids on endosomal membranes, PIKfyve plays a pivotal role in a multitude of cellular processes, including endosome maturation, receptor sorting and degradation, autophagy, and the regulation of lysosomal function.[3][4][5] Dysregulation of PIKfyve activity has been implicated in a range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases, making it an attractive target for therapeutic development.[4][6] This technical guide provides an in-depth overview of PIKfyve's function in endosomal trafficking, including its regulatory mechanisms, downstream signaling pathways, and the experimental methodologies used to study its activity.

Core Concepts: PIKfyve Function and Regulation

PIKfyve is a large, multidomain protein that localizes to endosomal membranes through its FYVE finger domain, which specifically binds to phosphatidylinositol 3-phosphate (PI(3)P).[7][8] This localization is crucial for its function, as PI(3)P serves as the substrate for the synthesis of PI(3,5)P₂.[2][3]

The activity of PIKfyve is tightly regulated through its interaction with two key proteins: the scaffolding protein Vac14 and the phosphatase Fig4.[1][3] Together, they form a heterotrimeric complex that controls the synthesis and turnover of PI(3,5)P₂.[9][10] Vac14 acts as a scaffold, bringing PIKfyve and Fig4 into close proximity.[7][9] Fig4 possesses phosphatase activity, converting PI(3,5)P₂ back to PI(3)P, thus ensuring a dynamic and tightly controlled pool of this signaling lipid.[3][10]

Inhibition of PIKfyve, either through genetic knockdown or pharmacological means, leads to a characteristic cellular phenotype: the formation of large, swollen endosomes and cytoplasmic vacuoles.[5][11][12] This phenotype is a direct consequence of the depletion of PI(3,5)P₂ and underscores the critical role of this lipid in maintaining endosomal and lysosomal membrane dynamics, including fission and fusion events.[1][3]

PIKfyve Signaling Pathways in Endosomal Trafficking

PIKfyve sits at a crucial nexus of signaling pathways that govern the fate of cargo transiting through the endosomal system. Its activity influences several key trafficking routes:

-

Endosome-to-Trans-Golgi Network (TGN) Trafficking: PIKfyve is implicated in the retromer-mediated retrograde transport of cargo from endosomes to the TGN.[4][5] Inhibition of PIKfyve disrupts the localization of components of the retromer complex and delays the trafficking of proteins that rely on this pathway.[4][5]

-

Receptor Degradation: PIKfyve plays a crucial role in the degradation of signaling receptors, such as the epidermal growth factor receptor (EGFR).[1][12] Pharmacological inhibition of PIKfyve leads to a profound block in the lysosomal degradation of activated EGFR, causing the receptor to become trapped within swollen endosomal compartments.[1][13]

-

Autophagy: The process of autophagy, which involves the degradation of cellular components within lysosomes, is also regulated by PIKfyve. Inhibition of PIKfyve can lead to the accumulation of autophagosomes, suggesting a defect in their fusion with lysosomes.[1][5]

-

mTOR Signaling: PIKfyve activity is linked to the regulation of the mTOR signaling pathway, a central controller of cell growth and metabolism.[14][15][16] While the precise relationship is complex and can be cell-type dependent, studies have shown that PIKfyve can influence mTORC1 activity and its localization to the lysosomal surface.[14][15][17]

Signaling Pathway Diagrams

References

- 1. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]